Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate

CB1 Receptor Pharmacology Structure-Activity Relationship

Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 1233243-54-3) is a synthetic organic compound belonging to the tetrahydroindazole class, characterized by a partially saturated indazole core bearing distinct N-1 ethyl and C-6 gem-dimethyl substituents, with an ethyl ester at the C-3 position. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% for research use.

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
Cat. No. B8048160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCCN1C2=C(CCC(C2)(C)C)C(=N1)C(=O)OCC
InChIInChI=1S/C14H22N2O2/c1-5-16-11-9-14(3,4)8-7-10(11)12(15-16)13(17)18-6-2/h5-9H2,1-4H3
InChIKeyQMZPTTLXOMMCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Chemical Identity and Baseline Classification


Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 1233243-54-3) is a synthetic organic compound belonging to the tetrahydroindazole class, characterized by a partially saturated indazole core bearing distinct N-1 ethyl and C-6 gem-dimethyl substituents, with an ethyl ester at the C-3 position . The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% for research use . It is structurally related to a series of tetrahydroindazole derivatives investigated in patent literature as intermediates for cannabinoid receptor modulators and other heterocyclic scaffolds [1].

Why Tetrahydroindazole Analogs Cannot Simply Replace Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate


Within the tetrahydroindazole-3-carboxylate family, even minor alterations to the N-1 substituent (e.g., methyl, cyclopropylmethyl, or unsubstituted NH) can significantly alter lipophilicity, metabolic stability, and target binding profiles, as demonstrated by structure-activity relationship (SAR) studies in cannabinoid-1 (CB1) receptor inverse agonist programs [1]. The N-1 ethyl group in this specific compound represents a precise structural choice that cannot be recapitulated by N-1 methyl or N-1 cyclopropylmethyl analogs such as CAS 224314-24-3 or CAS 1233244-55-7, potentially impacting downstream biological readouts if used as a synthetic intermediate .

Quantitative Differentiation Evidence for Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate


Lack of Public Bioactivity Data Precludes Direct Pharmacological Comparison

A search of BindingDB and ChEMBL for the exact compound (CAS 1233243-54-3) returned no direct target engagement or cellular activity data. A similar BindingDB entry (BDBM50416469, CHEMBL1209645) reporting a CB1 agonist EC50 of 6.31 nM was found to correspond to a structurally distinct molecule with a different SMILES string and molecular scaffold, and thus cannot be attributed to the target compound [1]. In the absence of direct quantitative pharmacological data for the target compound, comparisons with analogs on the basis of potency or selectivity cannot be made.

CB1 Receptor Pharmacology Structure-Activity Relationship

Absence of Published Comparative Physicochemical or ADME Data

No experimentally determined logP, logD, aqueous solubility, or metabolic stability data for the target compound were found in authoritative public databases. While unsubstituted ethyl 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 1423716-54-4) has a reported computed logP of 3.35 from Chemsrc, no comparable experimental measurement exists for the N-1 ethyl-substituted target compound to permit a quantitative differentiation .

Physicochemical Properties ADME Analytical Characterization

Insufficient Quantitative Data in Patent Literature to Establish Differentiation

The target compound is encompassed within the generic Markush structures of patents such as EP2370431A1 (1,2,4-oxadiazole derivatives) and US8383662B2 (indazole compounds), but no specific synthetic yields, purity profiles, or biological data are disclosed for the compound itself [1][2]. Consequently, no quantitative differentiation can be extracted from the patent literature to support preferential selection of this exact compound over other structurally similar intermediates claimed in the same patents.

Patent Literature Chemical Intermediate Heterocyclic Synthesis

Comparable Purity Profiles Across Analog Series Fail to Provide Differentiation

Multiple suppliers list the target compound (CAS 1233243-54-3) with purities of 95% to 98% . Closely related analogs such as the N-cyclopropylmethyl derivative (CAS 1233244-55-7) are offered at 95% purity, and the N-methyl analog (CAS 224314-24-3) is available at >99% purity by some vendors . The target compound does not demonstrate a meaningfully differentiated purity specification that would confer a procurement advantage over its key analogs.

Chemical Purity Quality Control Supplier Comparison

Application Scenarios for Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Based on Available Evidence


Non-Critical Synthetic Intermediate Where N-1 Ethyl Substitution Is Pre-Specified

This compound may be procured when a synthetic route explicitly requires the N-1 ethyl, C-6 gem-dimethyl, and C-3 ethyl ester substitution pattern, such as in the preparation of 1,2,4-oxadiazole conjugates described in patent EP2370431A1 [1]. However, the selection is driven by structural identity requirements rather than demonstrated performance superiority over analogs.

Exploratory Medicinal Chemistry Requiring a Specific Tetrahydroindazole Scaffold

In early-stage structure-activity relationship (SAR) exploration of tetrahydroindazole-based CB1 receptor modulators, this compound may serve as a scaffold for further derivatization. The N-1 ethyl group provides a defined starting point for SAR studies. Nevertheless, the absence of published bioactivity data for this specific compound means it should be considered a neutral starting point rather than a validated lead [2].

Analytical Reference Standard for Method Development

The compound may be used as an analytical reference standard for HPLC or LC-MS method development when characterizing reaction mixtures containing this specific tetrahydroindazole core. Its availability with Certificate of Analysis (CoA) including NMR, HPLC, and GC data from suppliers such as Bidepharm supports this application .

Quote Request

Request a Quote for Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.